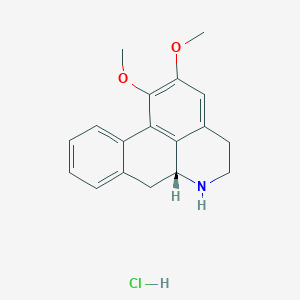
N-Nornuciferine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nornuciferine hydrochloride is an aporphine alkaloid derived from the leaves of the lotus plant (Nelumbo nucifera). This compound is known for its significant biological activities, particularly its ability to inhibit the enzyme CYP2D6, which plays a crucial role in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nornuciferine hydrochloride typically involves the extraction of N-Nornuciferine from lotus leaves, followed by its conversion to the hydrochloride salt. The extraction process often uses organic solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting N-Nornuciferine with hydrochloric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant material, followed by purification and conversion to the hydrochloride form. This process requires stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Nornuciferine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can convert this compound to its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Nornuciferine N-oxide, while reduction could produce dihydro-N-Nornuciferine .
Scientific Research Applications
N-Nornuciferine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and as a starting material for the synthesis of novel derivatives.
Biology: Its ability to inhibit CYP2D6 makes it a valuable tool for studying drug metabolism and interactions.
Medicine: Research has shown potential therapeutic applications in treating conditions such as hypertension and hyperlipidemia due to its pharmacological effects.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
N-Nornuciferine hydrochloride exerts its effects primarily through the inhibition of the enzyme CYP2D6. This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to increased levels of these drugs in the body. The compound binds to the active site of CYP2D6, preventing it from metabolizing its substrates. This interaction is crucial for its pharmacological effects, including its potential to modulate drug interactions and enhance therapeutic efficacy .
Comparison with Similar Compounds
N-Nornuciferine hydrochloride is unique among aporphine alkaloids due to its strong inhibitory effect on CYP2D6. Similar compounds include:
Nuciferine: Another alkaloid from lotus leaves, which also inhibits CYP2D6 but with different potency and specificity.
Boldine: An alkaloid from the boldo tree, known for its antioxidant and hepatoprotective properties.
This compound stands out due to its specific inhibition of CYP2D6, making it particularly valuable in studies related to drug metabolism and interactions.
Properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2;/h3-6,10,14,19H,7-9H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
RBJGEWHGFMPNFU-PFEQFJNWSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)NCCC3=C1)OC.Cl |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(Dimethylamino)methyl]phenyl]-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-9-one](/img/structure/B10825117.png)
![N-{2-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(morpholin-4-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10825118.png)
![1-[4-[(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-hydroxy-phenylmethyl]piperidin-1-yl]ethanone](/img/structure/B10825128.png)
![(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide](/img/structure/B10825134.png)
![(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;hydrochloride](/img/structure/B10825148.png)
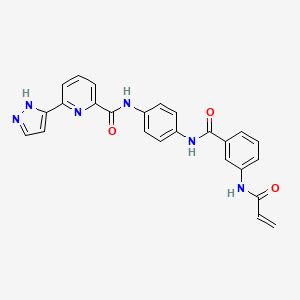
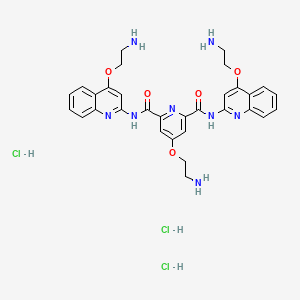
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride](/img/structure/B10825165.png)
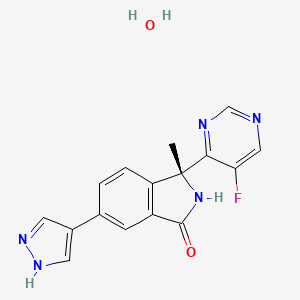
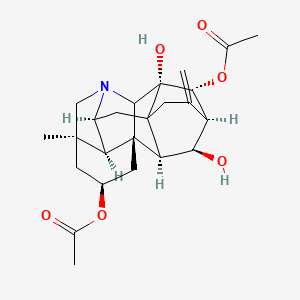

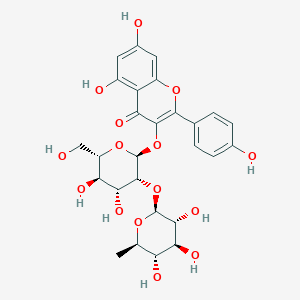
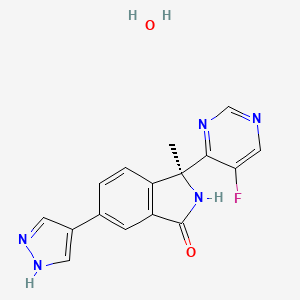
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B10825195.png)
